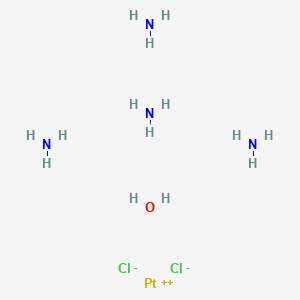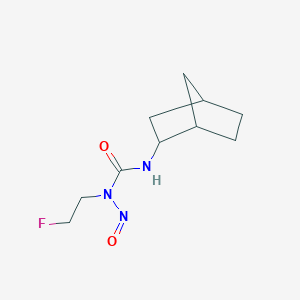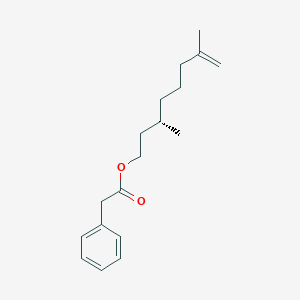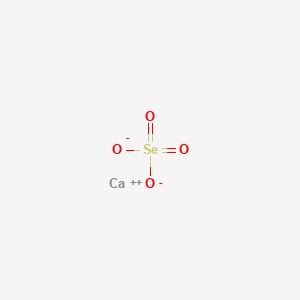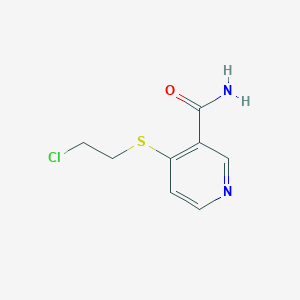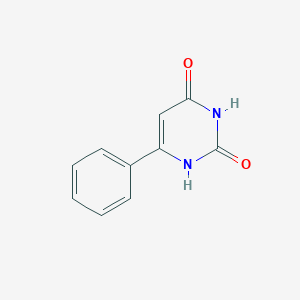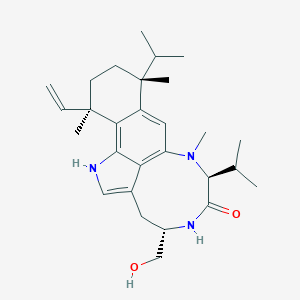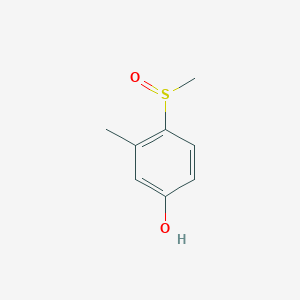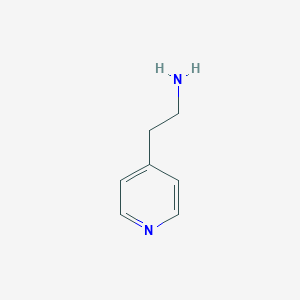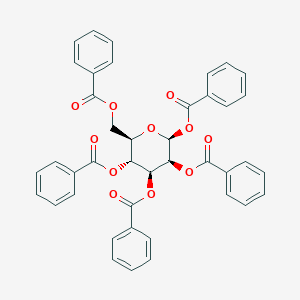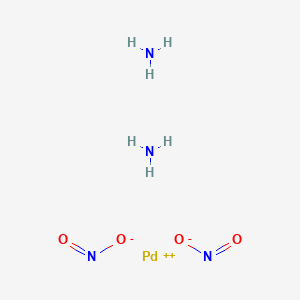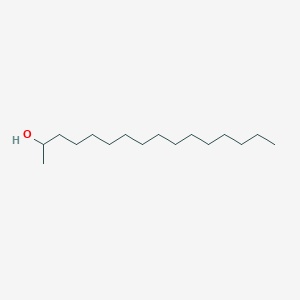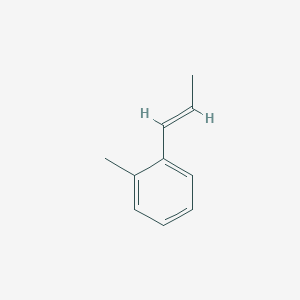
2-Methyl-trans-beta-methylstyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-trans-beta-methylstyrene is a chemical compound that belongs to the class of styrene derivatives. It is also known as 2-Methyl-1,3-pentadiene. This compound has a unique structure that makes it an important intermediate in the synthesis of various organic compounds. 2-Methyl-trans-beta-methylstyrene is used in the production of resins, polymers, and plastics.
Mecanismo De Acción
The mechanism of action of 2-Methyl-trans-beta-methylstyrene is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amino acids and proteins. This reaction leads to the formation of adducts that can alter the structure and function of proteins. This can result in various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-trans-beta-methylstyrene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties. 2-Methyl-trans-beta-methylstyrene has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-trans-beta-methylstyrene in lab experiments include its high purity, low cost, and availability. This compound is also stable and can be stored for long periods of time. However, the limitations of using 2-Methyl-trans-beta-methylstyrene in lab experiments include its toxicity and potential health hazards. This compound should be handled with care and proper safety precautions should be taken.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-trans-beta-methylstyrene. One future direction is to investigate the mechanism of action of this compound in more detail. Another future direction is to explore the potential of this compound in the development of novel drugs and pharmaceuticals. Additionally, the use of 2-Methyl-trans-beta-methylstyrene in the production of resins, polymers, and plastics can be further optimized to improve the properties of these materials. Further research can also be conducted to explore the potential of 2-Methyl-trans-beta-methylstyrene in other applications such as agriculture and food industry.
Conclusion:
In conclusion, 2-Methyl-trans-beta-methylstyrene is an important intermediate in the synthesis of various organic compounds. This compound has been widely used in scientific research and has been shown to have various biochemical and physiological effects. The synthesis method, mechanism of action, advantages and limitations for lab experiments, and future directions of 2-Methyl-trans-beta-methylstyrene have been discussed in this paper. Further research on this compound can lead to the development of novel drugs and pharmaceuticals and the optimization of its use in various applications.
Métodos De Síntesis
The synthesis of 2-Methyl-trans-beta-methylstyrene involves the reaction between 2-Methyl-1,3-butadiene and acetic acid. This reaction is catalyzed by a strong acid such as sulfuric acid. The reaction produces 2-Methyl-trans-beta-methylstyrene as the main product. The purity of the product can be improved by distillation.
Aplicaciones Científicas De Investigación
2-Methyl-trans-beta-methylstyrene has been widely used in scientific research. It has been used as an intermediate in the synthesis of various organic compounds. It is also used in the production of resins, polymers, and plastics. 2-Methyl-trans-beta-methylstyrene has been used as a starting material for the synthesis of polymeric materials with unique properties. It has also been used in the synthesis of novel drugs and pharmaceuticals.
Propiedades
Número CAS |
14918-24-2 |
|---|---|
Nombre del producto |
2-Methyl-trans-beta-methylstyrene |
Fórmula molecular |
C10H12 |
Peso molecular |
132.2 g/mol |
Nombre IUPAC |
1-methyl-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+ |
Clave InChI |
CZUZGUCIXCUKSC-ZZXKWVIFSA-N |
SMILES isomérico |
C/C=C/C1=CC=CC=C1C |
SMILES |
CC=CC1=CC=CC=C1C |
SMILES canónico |
CC=CC1=CC=CC=C1C |
Sinónimos |
1-Methyl-2-(1-propenyl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



